Lup-20(29)-Ene-3bate,23-Diol
CAS No.: 163060-07-9
Cat. No.: VC0241682
Molecular Formula: C30H50O2
Molecular Weight: 442.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163060-07-9 |
|---|---|
| Molecular Formula | C30H50O2 |
| Molecular Weight | 442.7 g/mol |
| IUPAC Name | 8-(hydroxymethyl)-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol |
| Standard InChI | InChI=1S/C30H50O2/c1-19(2)20-10-13-26(3)16-17-29(6)21(25(20)26)8-9-23-27(4)14-12-24(32)28(5,18-31)22(27)11-15-30(23,29)7/h20-25,31-32H,1,8-18H2,2-7H3 |
| SMILES | CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C |
| Canonical SMILES | CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C |
| Appearance | Powder |
Introduction
Chemical Structure and Properties
Basic Chemical Information
Lup-20(29)-Ene-3β,23-Diol is characterized by its pentacyclic triterpenoid structure. The compound is identified by CAS number 163060-07-9 and possesses a molecular formula of C30H50O2. Its molecular weight is approximately 442.7 g/mol, reflecting its complex structure. The IUPAC name for this compound is 8-(hydroxymethyl)-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol . This compound belongs to the taxonomic classification of lipids and lipid-like molecules, specifically under prenol lipids and triterpenoids .
Physical and Chemical Properties
The compound exhibits several notable physical and chemical properties. Studies indicate a predicted density of 1.017±0.06 g/cm³ and a predicted boiling point of 522.3±23.0 °C . Structural analysis reveals that Lup-20(29)-Ene-3β,23-Diol contains two hydrogen bond donor groups and two hydrogen bond acceptor groups . Additionally, the molecule possesses two rotatable bonds, contributing to its conformational flexibility . The topological polar surface area (TPSA) of the compound is approximately 40.5 square Angstroms, indicating its potential for membrane permeability .
Structural Identifiers
For identification and computational purposes, several structural identifiers have been established for Lup-20(29)-Ene-3β,23-Diol. The canonical SMILES notation is CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C . The InChI key representation is InChI=1S/C30H50O2/c1-19(2)20-10-13-26(3)16-17-29(6)21(25(20)26)8-9-23-27(4)14-12-24(32)28(5,18-31)22(27)11-15-30(23,29)7/h20-25,31-32H,1,8-18H2,2-7H3 . These identifiers enable precise chemical database referencing and structural analysis.
Natural Occurrence and Isolation
Plant Sources
Lup-20(29)-Ene-3β,23-Diol has been identified in various plant species, contributing to the phytochemical diversity in nature. Research has documented its presence in Allium species, indicating its distribution across different plant genera. Additionally, the compound has been reported in Glochidion sphaerogynum, further expanding our understanding of its natural occurrence. The compound's presence in diverse plant species suggests evolutionary significance and potential ecological roles.
Extraction Methods
The isolation of Lup-20(29)-Ene-3β,23-Diol typically employs sophisticated extraction techniques to obtain the compound from plant matrices. Soxhlet extraction using organic solvents represents a common approach, with cyclohexane and ethyl acetate frequently employed as extraction media. This method facilitates the efficient separation of the compound from plant materials. The extraction process generally begins with the collection and preparation of plant materials, followed by solvent extraction, purification steps, and finally characterization of the isolated compound.
Synthesis Approaches
The synthesis of Lup-20(29)-Ene-3β,23-Diol often involves the modification of precursor compounds extracted from natural sources. Betulin, commonly isolated from birch bark, serves as a frequent starting material for the synthesis pathway. The synthetic route typically includes various chemical transformations such as oxidation, reduction, and substitution reactions to yield the desired compound. These chemical modifications aim to enhance the pharmacological properties of the resulting molecule, optimizing its potential therapeutic applications.
Chemical Reactivity and Derivatives
Derivative Compounds
The chemical modification of Lup-20(29)-Ene-3β,23-Diol has led to the development of various derivatives with unique biological properties. These modifications often target the hydroxyl groups or the lupene moiety to create compounds with enhanced pharmacological activities. Some derivatives have demonstrated improved anti-cancer properties, highlighting the potential for structural optimization. The development of these derivatives represents an important approach to discovering new therapeutic agents based on the lupane triterpenoid scaffold.
Stability Considerations
Analytical Methods for Identification and Quantification
Spectroscopic Techniques
The identification and structural characterization of Lup-20(29)-Ene-3β,23-Diol typically employ various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Mass spectrometry offers precise molecular weight determination and fragmentation patterns specific to the compound. Infrared spectroscopy can identify functional groups, particularly the hydroxyl moieties characteristic of this compound. These complementary techniques enable comprehensive structural elucidation and verification of compound identity.
Chromatographic Analysis
Chromatographic techniques play a crucial role in the isolation, purification, and quantification of Lup-20(29)-Ene-3β,23-Diol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent common approaches for separating the compound from complex mixtures. Thin-Layer Chromatography (TLC) can provide a rapid assessment of compound purity and identity. The development of specific chromatographic methods for this compound facilitates its accurate quantification in plant extracts, synthetic preparations, and biological samples.
Reference Standards
Research Applications and Current Studies
Current Research Focus
Current research on Lup-20(29)-Ene-3β,23-Diol spans various scientific disciplines, with a significant emphasis on its potential therapeutic applications. Pharmacological studies are investigating its anti-tumor properties and possible mechanisms of action . Synthetic chemistry research focuses on developing more efficient synthesis routes and creating novel derivatives with enhanced activities. Biochemical investigations aim to understand the compound's interactions with cellular targets and signaling pathways. This multidisciplinary approach reflects the compound's scientific significance and potential medical applications.
Experimental Considerations
Research involving Lup-20(29)-Ene-3β,23-Diol requires careful experimental design and consideration of various factors. The compound's limited solubility in aqueous media may necessitate the use of appropriate solubilizing agents for biological assays. Standardized protocols for extraction, purification, and analysis ensure reproducibility across different research laboratories. Additionally, the compound's stability under experimental conditions must be monitored to maintain data integrity. These experimental considerations are essential for generating reliable and meaningful research outcomes.
Future Research Directions
The future research landscape for Lup-20(29)-Ene-3β,23-Diol appears promising, with several potential directions for investigation. Further elucidation of the compound's mechanism of action in cancer cells could lead to more targeted therapeutic applications. The development of improved synthetic pathways may enhance accessibility for research and potential clinical applications. Exploring combination therapies with established anti-cancer agents represents another promising approach. Additionally, investigating the compound's activity against other diseases beyond cancer could expand its therapeutic potential.
Comparative Analysis
Comparison with Related Triterpenoids
Lup-20(29)-Ene-3β,23-Diol shares structural similarities with other lupane-type triterpenoids but possesses unique characteristics that distinguish it from related compounds. The table below presents a comparative analysis of Lup-20(29)-Ene-3β,23-Diol with structurally similar compounds:
This comparison highlights the structural nuances that contribute to the distinct biological profiles of these related compounds.
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